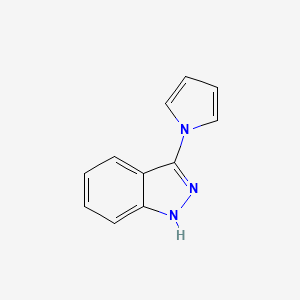

3-(1H-pyrrol-1-yl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .

Applications De Recherche Scientifique

Antibacterial Activity

3-(1H-pyrrol-1-yl)-1H-indazole has been investigated for its role in antibacterial activity. Specifically, its derivatives have shown promise in treating Gram-negative bacterial infections, including Haemophilus influenzae and Moraxella catarrhalis. These derivatives, when modified with various substituents, exhibit differing levels of antibacterial effectiveness, influenced by changes in the electronic character of the azole systems (Genin et al., 2000).

Anti-Proliferative Effects in Cancer Research

This compound derivatives have been studied for their anti-proliferative effects on human cancer cell lines. These derivatives displayed significant potency, particularly against the HL60 cell line. Research indicates that these compounds target Aurora A kinase, demonstrating potential as therapeutic agents in cancer treatment (Song et al., 2015).

Luminescent Properties

This compound has been utilized in the synthesis of blue luminescent materials. A two-step process involving a three-component coupling-cyclocondensation synthesis followed by a cyclization-condensation-SNAr sequence resulted in derivatives that exhibited intense blue emission upon UV excitation. These compounds could have potential applications in fluorescence-based technologies and materials science (Nordmann et al., 2015).

Synthesis of Biologically Relevant Compounds

The synthesis of this compound and its derivatives has been explored for the production of biologically relevant compounds. These synthesis methods aim to create compounds with potential biological activities, including pharmaceutical applications. The synthesis processes often involve various chemical reactions and have been optimized to yield these heterocyclic compounds efficiently (Servi & Akgün, 2002).

Application in Drug Discovery

Compounds containing this compound have been linked to significant advances in drug development. Their incorporation into drug molecules has led to the discovery of potential therapeutic agents, demonstrating a broad scope of pharmacological applications (Dheer et al., 2017).

Antioxidant Status Research

Research has also explored the impact of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in animal models. This compound was found to influence levels of various antioxidants and malondialdehyde in rats, suggesting its potential role in oxidative stress-related studies (Karatas et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole, have been found to interact with leukotriene a-4 hydrolase in humans .

Mode of Action

For instance, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes .

Biochemical Pathways

It is known that indoles, a class of organic compounds to which this compound belongs, are involved in a wide range of biological activities .

Result of Action

Compounds with similar structures have shown strong antibacterial and antitubercular properties .

Propriétés

IUPAC Name |

3-pyrrol-1-yl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSLJLBWXNMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2978139.png)

![2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2978145.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)

![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)